molecular formula C7H9IN2 B2815418 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine CAS No. 2580230-75-5

1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine

Cat. No.: B2815418
CAS No.: 2580230-75-5
M. Wt: 248.067
InChI Key: NVTJERXKFBMPLJ-UHFFFAOYSA-N
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Description

1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine is a heterocyclic compound that features an iodine atom attached to the imidazo[1,5-a]pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,5-a]pyridine scaffold is known for its biological activity and is often explored for drug development.

Preparation Methods

The synthesis of 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine typically involves the iodination of the corresponding tetrahydroimidazo[1,5-a]pyridine precursor. One common method includes the reaction of tetrahydroimidazo[1,5-a]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, a reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding amino derivative.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine has several scientific research applications:

    Medicinal Chemistry: The imidazo[1,5-a]pyridine scaffold is known for its potential as a pharmacophore in drug design. Compounds with this structure have been investigated for their antiviral, antibacterial, and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: It can serve as a probe for studying biological processes and interactions due to its ability to form stable complexes with biomolecules.

Comparison with Similar Compounds

1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine can be compared with other similar compounds such as:

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: This compound lacks the iodine atom and may have different reactivity and biological activity.

    Imidazo[1,2-a]pyridine: A more rigid structure without the tetrahydro component, often used in drug design for its pharmacological properties.

    Imidazo[1,5-a]pyridine: Similar to the target compound but without the tetrahydro component, used in various chemical and biological applications.

The presence of the iodine atom in this compound makes it unique and potentially more versatile in chemical modifications and interactions.

Properties

IUPAC Name

1-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTJERXKFBMPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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